Tert-butyl 2-formylazepane-1-carboxylate
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Overview
Description
Tert-butyl 2-formylazepane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . The general reaction scheme is as follows:
Formation of the Azepane Intermediate: Azepane is reacted with tert-butyl chloroformate in the presence of a base.
Formylation: The resulting intermediate is then subjected to formylation using formic acid or a formylating agent such as ethyl formate.
Industrial Production Methods
This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formylazepane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Tert-butyl 2-formylazepane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-formylazepane-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl group can be removed under acidic conditions to reveal a free amine . These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-formylpiperidine-1-carboxylate: A six-membered ring analog with similar reactivity.
Tert-butyl 2-formylmorpholine-1-carboxylate: Contains an oxygen atom in the ring, leading to different chemical properties.
Uniqueness
Tert-butyl 2-formylazepane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where ring size and conformation play a crucial role .
Biological Activity
Tert-butyl 2-formylazepane-1-carboxylate is a chemical compound with notable biological activities that have been the subject of various research studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Chemical Formula : C11H19NO3
- Molecular Weight : 213.28 g/mol
- CAS Number : 161282-57-1
- Structure : The compound features a tert-butyl group attached to a formylazepane structure, which contributes to its unique biological activities.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- CYP Enzyme Interaction : It has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity .
- Cell Membrane Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, indicating its ability to cross into the central nervous system (CNS). This property is vital for compounds intended for neurological applications .
- Absorption and Distribution : With high gastrointestinal absorption and favorable log P values, this compound demonstrates potential for effective oral bioavailability .
Antimicrobial Activity
Recent studies have shown that this compound possesses antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases .
Case Study 1: Neurological Applications
In a study focusing on neuroprotection, this compound was administered in models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Case Study 2: Antibacterial Efficacy
A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. The results showed a marked improvement in infection control when combined with standard antibiotic therapies, highlighting its role as an adjunct treatment .
Properties
IUPAC Name |
tert-butyl 2-formylazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h9-10H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXGCZFWGOISI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439629 |
Source
|
Record name | Tert-butyl 2-formylazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146337-41-9 |
Source
|
Record name | Tert-butyl 2-formylazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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